(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
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Overview
Description
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Bromination: The benzo[d]thiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the methoxyethyl group: This step involves the alkylation of the brominated benzo[d]thiazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the ylidene group: The final step involves the condensation of the substituted benzo[d]thiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF), potassium thiocyanate in acetone.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Organic Synthesis:
Mechanism of Action
The mechanism of action of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Comparison with Similar Compounds
Similar Compounds
- 6-bromobenzo[d]thiazol-2(3H)-one
- 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one
Uniqueness
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is unique due to the presence of the methoxyethyl group and the ylidene linkage, which confer distinct chemical and biological properties. These structural features enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c1-24-9-8-22-15-7-6-14(19)10-16(15)25-18(22)21-17(23)13-4-2-12(11-20)3-5-13/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKINDYFVXMHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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